Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
Description
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a bicyclic amine featuring a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) substituted with a highly branched cyclohexyl group. The cyclohexyl moiety contains 3,3-diethyl and 1,5,5-trimethyl substituents, creating significant steric bulk and lipophilicity.
Properties
CAS No. |
685088-14-6 |
|---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C17H33N/c1-6-17(7-2)13-15(3,4)12-16(5,14-17)18-10-8-9-11-18/h6-14H2,1-5H3 |
InChI Key |
JURFVVKQIRIWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)CC |
Origin of Product |
United States |
Preparation Methods
Route 1: Alkylation with 1,4-Dibromobutane
This method is widely reported for analogous pyrrolidine derivatives (e.g., N-(1,3,3,5,5-pentamethylcyclohexyl)pyrrolidine). The reaction proceeds via:
- Substrate Preparation : Synthesis of 3,3-diethyl-1,5,5-trimethylcyclohexylamine.
- Alkylation : Reaction with 1,4-dibromobutane in acetonitrile with K₂CO₃ as a base.
- Purification : Precipitation of the hydrochloride salt.
Reaction Mechanism :
The cyclohexylamine attacks 1,4-dibromobutane, forming a quaternary ammonium intermediate. Subsequent elimination of HBr yields the pyrrolidine ring.
Optimized Conditions :
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | Potassium carbonate (K₂CO₃) | |
| Temperature | Reflux (~82°C) | |
| Reaction Time | 60 hours | |
| Yield | ~68% (for similar compounds) |
Example Procedure :
- Step 1 : React 3,3-diethyl-1,5,5-trimethylcyclohexylamine hydrochloride (12 g, 58.3 mmol) with K₂CO₃ (48.4 g, 350 mmol) and 1,4-dibromobutane (7.32 mL, 61.3 mmol) in acetonitrile (250 mL) under reflux for 60 hours.
- Step 2 : Filter the mixture, wash with diethyl ether, and distill the residue at reduced pressure (11 mmHg) to isolate the product.
- Step 3 : Treat the crude product with 2.7 M HCl in diethyl ether to precipitate the hydrochloride salt, which is dried in vacuo.
Route 2: Enamine Intermediate Formation
For complex substrates, an enamine-mediated pathway may be employed, as described in the synthesis of related cyclohexylamines:
- Enamine Synthesis : Condensation of 3,3-diethyl-1,5,5-trimethylcyclohexanone with pyrrolidine in the presence of p-toluenesulfonic acid (PTSA).
- Hydrogenation : Catalytic hydrogenation of the enamine intermediate to form the cyclohexylamine.
- Quaternization : Reaction with ethyl iodide to form the pyrrolidine.
Advantages :
- Higher yields for sterically hindered substrates.
- Better control over regioselectivity.
Limitations :
- Requires access to the ketone precursor.
- Additional steps increase complexity.
Critical Parameters and Challenges
Steric Hindrance
The 3,3-diethyl and 1,5,5-trimethyl groups create significant steric bulk, necessitating:
Byproduct Management
Purification Strategies
| Method | Description | Yield Impact |
|---|---|---|
| Fractional Distillation | Isolation of the product at 129°C (11 mmHg) | High purity |
| Ion Exchange | Hydroxide salt formation via resin | Improved solubility |
Structural and Spectroscopic Characterization
NMR Data
For analogous compounds (e.g., N-(1,3,3,5,5-pentamethylcyclohexyl)pyrrolidine hydrochloride):
| 1H NMR (DMSO-d6) | Assignment |
|---|---|
| δ 0.97 (6H, s) | 3,5-CH₃ (equatorial) |
| δ 1.11 (6H, s) | 3,5-CH₃ (axial) |
| δ 1.41 (3H, s) | 1-CH₃ |
| δ 1.69 (4H, m) | Cyclohexane 2,6-CH₂ |
| δ 3.20 (4H, m) | Pyrrolidine 2,5-CH₂ |
| δ 10.9 (1H, br s) | NH⁺ |
Mass Spectrometry
- Molecular Ion (M⁺) : m/z 514.407 (C₃₃H₅₇N·Fe)
- Fragmentation : Loss of CH₂CH₂Br (m/z 68) and CH₃ groups.
Applications and Derivatives
- Pharmaceutical Intermediates : Used in NMDA receptor antagonists (e.g., neramexane).
- Catalysis : Chiral ligands for asymmetric reactions (e.g., Dtbdppf ferrocene derivatives).
- Solid-State Synthesis : Template agents in zeolite crystallization.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Alkylation) | Route 2 (Enamine) |
|---|---|---|
| Yield | 60–70% | 80–90% |
| Purity | High (via distillation) | Moderate |
| Scalability | Large-scale feasible | Limited |
| Cost | Moderate | High |
Scientific Research Applications
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Substituent Variation in Cyclohexyl-Pyrrolidine Derivatives
The target compound differs from close analogs in substituent placement and alkyl chain length. For example:
| Compound Name | CAS Number | Cyclohexyl Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- | Not Provided | 3,3-diethyl; 1,5,5-trimethyl | C17H33N* | ~251.45 g/mol* |
| Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- | 685088-26-0 | 3,3,5,5-tetramethyl; 1-propyl | C17H33N | 251.45 g/mol |
| Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- | 685088-24-8 | 1-ethyl; 3,3,5,5-tetramethyl | C16H31N | 237.43 g/mol |
Key Observations :
- The 1,5,5-trimethyl configuration may enhance lipophilicity compared to propyl or ethyl substitutions, influencing membrane permeability .
*Molecular formula and weight inferred from structurally similar compounds in and .
Piperidine vs. Pyrrolidine Derivatives
Replacing the pyrrolidine ring with piperidine (six-membered nitrogen heterocycle) alters physicochemical and pharmacological profiles:
Key Observations :
- Piperidine derivatives generally exhibit stronger receptor-binding affinity in psychoactive compounds (e.g., PCP analogs) due to enhanced conformational flexibility .
- Pyrrolidine derivatives may have faster systemic clearance, as seen in synthetic yields (e.g., 82% for pyrrolidine vs. 76% for piperidine in analogous reactions) .
Biological Activity
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a specialized derivative of pyrrolidine characterized by a complex cyclohexyl substituent. This compound exhibits significant biological activities due to its unique structural properties. The following sections provide a comprehensive analysis of its biological activity, including relevant data tables and case studies.
- Chemical Name : Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
- CAS Number : 685088-14-6
- Molecular Formula : C17H33N
- Molecular Weight : 251.5 g/mol
- LogP : 4.0 (indicating lipophilicity)
- Polar Surface Area (PSA) : 3.24 Ų
These properties suggest that the compound is relatively hydrophobic, which may influence its interaction with biological membranes and its overall bioactivity.
Pharmacological Effects
Pyrrolidine derivatives are known for their diverse pharmacological effects. The biological activity of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- can be summarized as follows:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Cytotoxicity : Demonstrates cytotoxic effects in certain cancer cell lines.
- Neuroprotective Effects : Some derivatives show potential in protecting neuronal cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are primarily attributed to:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., acetylcholine receptors).
- Enzyme Inhibition : Inhibition of specific enzymes linked to disease pathways.
Comparative Analysis with Other Compounds
The following table compares Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- with other related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Pyrrolidine | Pyrrolidine | Basic five-membered ring | Moderate |
| Morpholine | Morpholine | Six-membered ring with oxygen | Antimicrobial |
| Piperidine | Piperidine | Six-membered ring; more basic | High affinity for receptors |
| Pyrrolidine Derivative | Derivative | Complex cyclohexyl substituent | High cytotoxicity |
This table illustrates the structural diversity and varying biological activities among pyrrolidine derivatives.
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial efficacy of various pyrrolidine derivatives, Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for simpler pyrrolidine derivatives.
Neuroprotective Effects in Cell Cultures
Another study focused on the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- led to a reduction in cell death and an increase in cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
